8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
CAS No.: 1408076-39-0; 208038-02-2
Cat. No.: VC7683710
Molecular Formula: C12H19NO3
Molecular Weight: 225.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1408076-39-0; 208038-02-2 |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.288 |
| IUPAC Name | tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | SJGXXUBCKFNNGB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane features a bicyclo[3.2.1]octane core, where the nitrogen atom at position 8 is protected by a tert-butoxycarbonyl (Boc) group, and a ketone moiety resides at position 2 . The rigid bicyclic framework imposes significant stereochemical constraints, making it a valuable template for asymmetric synthesis.
Molecular Formula: C₁₂H₁₉NO₃
Molecular Weight: 225.28 g/mol
SMILES Notation: CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2
InChIKey: SJGXXUBCKFNNGB-UHFFFAOYSA-N
Physicochemical Characteristics
The compound exhibits moderate polarity due to the Boc group and ketone functionality. Key properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 325.8 °C (760 mm Hg) | |
| Melting Point | 70–74 °C | |
| Flash Point | 150.8 °C | |
| Solubility | Soluble in organic solvents (e.g., DCM, THF) |
Synthetic Methodologies
Enantioselective Scaffold Construction
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via two strategies:
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Desymmetrization of Tropinone Derivatives: Achiral tropinone intermediates undergo asymmetric reduction or functionalization to introduce stereocenters .
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Cyclization of Acyclic Precursors: Linear substrates with pre-installed stereochemistry are cyclized under catalytic conditions. For example, palladium-catalyzed Heck cyclizations have been employed to form the bicyclic system .
Boc Protection and Functionalization
The Boc group is introduced via reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine . Subsequent oxidation at position 2 yields the ketone moiety, often using Jones reagent or Dess-Martin periodinane .
Applications in Research and Industry
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing tropane alkaloids like cocaine and scopolamine. Its Boc group enhances solubility and prevents unwanted side reactions during multi-step syntheses . Recent studies highlight its role in developing:
Neuroscience Probes
Functionalized analogs are utilized to study neurotransmitter systems. For instance, radiolabeled versions aid in mapping dopamine transporter density in neurodegenerative disorders .
Organic Synthesis Building Block
The ketone at position 2 allows further derivatization via:
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Grignard Additions: To install alkyl/aryl groups.
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Reductive Amination: For introducing nitrogen-containing side chains .
| Supplier | Purity | Price (per gram) |
|---|---|---|
| TRC | 95% | $90 (10 mg) |
| Synthonix | 95+% | $560 (500 mg) |
| Matrix Scientific | 95+% | $3,036 (1 g) |
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